molecular formula C15H10ClN3OS B2674549 N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide CAS No. 2097860-07-4

N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide

Cat. No.: B2674549
CAS No.: 2097860-07-4
M. Wt: 315.78
InChI Key: HVNGBVXKGSNGCG-UHFFFAOYSA-N
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Description

“N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is a complex organic compound. The compound contains a bipyridine moiety, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents, and slightly soluble in water .


Molecular Structure Analysis

Bipyridines have six possible regioisomers, including 2,2′-bipyridine, 2,3′-bipyridine, 2,4′-bipyridine, 3,3′-bipyridine, 3,4′-bipyridine, and 4,4′-bipyridine . The specific molecular structure of “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results.

Scientific Research Applications

Non-linear Optical (NLO) Properties and Anticancer Activity

Research on similar bipyridine-carboxamide compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has demonstrated their potential in non-linear optical (NLO) applications and anticancer activity. These compounds were synthesized through a water-mediated synthesis and characterized using various techniques. Computational and molecular docking studies revealed that they exhibit remarkable interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and exhibit anticancer properties (Jayarajan et al., 2019).

Photophysical Properties and Redox Behavior

The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines has been explored for their unique photophysical properties and redox behavior. Such studies provide insights into the applications of bipyridine derivatives in creating luminescent materials with potential uses in light-emitting devices and sensors. These complexes exhibit luminescence from 3MLCT levels, highlighting their utility in photophysical applications (Neve et al., 1999).

Pharmaceutical Co-crystals

The development of pharmaceutical co-crystals using bipyridine N,N'-dioxide and carboxamide-pyridine N-oxide heterosynthons has shown promising results in crystal engineering. This approach has been utilized to synthesize co-crystals of barbiturate drugs, demonstrating the potential of bipyridine derivatives in enhancing the properties of pharmaceutical compounds (Reddy et al., 2006).

Dye-Sensitized Solar Cells

In the field of renewable energy, bipyridine derivatives have been employed as anchoring ligands in dye-sensitized solar cells. A novel ligand and its Ru(II) complex demonstrated a significant increase in solar-to-electricity conversion efficiency. This highlights the role of such compounds in improving the performance of thin-film photovoltaic devices, offering a path towards more efficient solar energy conversion (Mishra et al., 2009).

Safety and Hazards

While the specific safety data sheet for “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results, general safety measures for handling bipyridines include wearing personal protective equipment/face protection, avoiding dust formation, using only under a chemical fume hood, not breathing (dust, vapor, mist, gas), and not ingesting .

Properties

IUPAC Name

5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGBVXKGSNGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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